molecular formula C21H24N4O3S B4178310 2-(1-{[(2-methoxyphenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)-N-(3-methylphenyl)acetamide

2-(1-{[(2-methoxyphenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)-N-(3-methylphenyl)acetamide

Cat. No. B4178310
M. Wt: 412.5 g/mol
InChI Key: SQACSMWDQUTHBO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability . The compound also has an amide group, which could potentially participate in hydrogen bonding, affecting its physical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the compound could potentially participate in electrophilic aromatic substitution reactions on the phenyl rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring and the amide group could increase its solubility in water .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs with a piperazine ring act on the central nervous system, but without more information, it’s hard to speculate .

Future Directions

Future research on this compound could involve exploring its potential uses, particularly in the field of medicine given the presence of the piperazine ring . Additionally, studies could be conducted to fully characterize its physical and chemical properties .

properties

IUPAC Name

2-[1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-14-6-5-7-15(12-14)23-19(26)13-17-20(27)22-10-11-25(17)21(29)24-16-8-3-4-9-18(16)28-2/h3-9,12,17H,10-11,13H2,1-2H3,(H,22,27)(H,23,26)(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQACSMWDQUTHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2C(=O)NCCN2C(=S)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}-N-(3-methylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-{[(2-methoxyphenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)-N-(3-methylphenyl)acetamide
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2-(1-{[(2-methoxyphenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)-N-(3-methylphenyl)acetamide
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2-(1-{[(2-methoxyphenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)-N-(3-methylphenyl)acetamide
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2-(1-{[(2-methoxyphenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)-N-(3-methylphenyl)acetamide
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2-(1-{[(2-methoxyphenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)-N-(3-methylphenyl)acetamide
Reactant of Route 6
2-(1-{[(2-methoxyphenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)-N-(3-methylphenyl)acetamide

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